3,5,7-Trifluoroadamantan-1-amine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3,5,7-Trifluoroadamantan-1-amine hydrochloride typically involves multiple steps, starting from adamantane. One common method includes the introduction of fluorine atoms at the 3, 5, and 7 positions of the adamantane ring, followed by the introduction of an amine group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as the use of triethylboranes and β-nitrostyrenes, can facilitate the synthesis of unsaturated adamantane derivatives . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
3,5,7-Trifluoroadamantan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms and the amine group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like lithium in tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5,7-Trifluoroadamantan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3,5,7-Trifluoroadamantan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, similar compounds like amantadine exert their effects by increasing the synthesis and release of dopamine in the brain, which may also apply to this compound . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
3,5,7-Trifluoroadamantan-1-amine hydrochloride can be compared with other adamantane derivatives, such as:
Amantadine: Used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent. These compounds share the adamantane core structure but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C10H15ClF3N |
---|---|
Molecular Weight |
241.68 g/mol |
IUPAC Name |
3,5,7-trifluoroadamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14F3N.ClH/c11-7-1-8(12)3-9(13,2-7)6-10(14,4-7)5-8;/h1-6,14H2;1H |
InChI Key |
IATHCNNJWNZKPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)F)F)F)N.Cl |
Origin of Product |
United States |
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